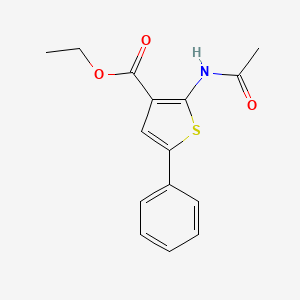
2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester, also known as APTE, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. APTE is a thiophene derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Mécanisme D'action
The mechanism of action of 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes involved in inflammation, cancer, and microbial infections. 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, and inducible nitric oxide synthase (iNOS), an enzyme involved in the synthesis of nitric oxide. 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester has also been shown to activate the mitochondrial pathway of apoptosis by inducing the release of cytochrome c and activating caspases.
Biochemical and Physiological Effects
2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory mediators, induction of apoptosis in cancer cells, and antimicrobial activity against various bacterial and fungal strains. 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester has also been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester has several advantages for lab experiments, including its easy synthesis, low cost, and potential therapeutic properties. However, 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester also has limitations, including its low solubility in water and potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester, including the optimization of its synthesis, the development of new derivatives with improved properties, and the evaluation of its potential therapeutic properties in animal models and clinical trials. Additionally, the mechanism of action of 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester needs to be further elucidated to fully understand its potential therapeutic properties.
Méthodes De Synthèse
2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester can be synthesized using various methods, including the reaction of 2-acetylamino-5-phenyl-thiophene-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. Another method involves the reaction of 2-acetylamino-5-phenyl-thiophene-3-carboxylic acid with ethyl bromoacetate in the presence of potassium carbonate. The yield and purity of 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester has been extensively studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester has been shown to inhibit the production of inflammatory mediators, such as nitric oxide and prostaglandin E2, by suppressing the activity of enzymes involved in their synthesis. 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway. Additionally, 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester has shown promising antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
ethyl 2-acetamido-5-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-3-19-15(18)12-9-13(11-7-5-4-6-8-11)20-14(12)16-10(2)17/h4-9H,3H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMGZQAIFBQTPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetamido-5-phenylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R)-6-[(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid](/img/structure/B2410766.png)
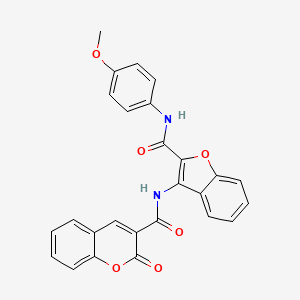

![2-(2-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2410775.png)
![1-[1-(2-Phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2410778.png)
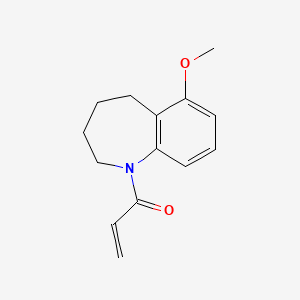
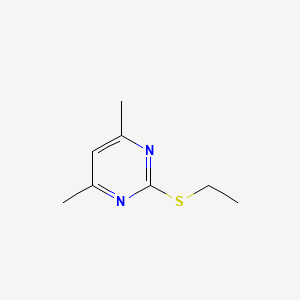
![3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410781.png)
![1-(3-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2410783.png)
![4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide](/img/structure/B2410784.png)
![5-Fluoro-4-phenyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2410785.png)
![2-[5-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2410786.png)
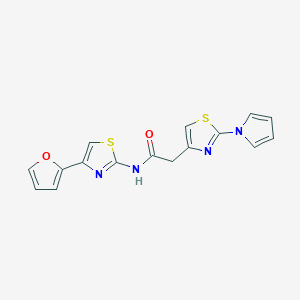
![1-(4-benzylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2410789.png)